2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Description
Historical Context of Fmoc-Based Protecting Groups in Amino Acid Chemistry
The fluorenylmethyloxycarbonyl (Fmoc) group revolutionized peptide chemistry following its introduction in 1972 by Carpino and Han. Unlike earlier acid-labile protecting groups like tert-butoxycarbonyl (Boc), Fmoc’s base-labile nature allowed orthogonal deprotection strategies compatible with acid-sensitive side chains and solid-phase resins. This innovation addressed critical limitations in synthesizing peptides containing tryptophan, aspartic acid, or glutamic acid residues, which were prone to degradation under acidic Boc removal conditions.
Fmoc’s mechanism relies on β-elimination when exposed to weak bases like piperidine, generating dibenzofulvene as a fluorescent byproduct that enables real-time reaction monitoring. This property proved invaluable in solid-phase synthesis workflows, where iterative deprotection-coupling cycles require precise control. By the 1990s, Fmoc had become the dominant strategy for synthesizing biologically active peptides up to 50 residues, including cytokines and antimicrobial agents.
Evolution of Cyano-Functionalized Protecting Groups
Cyano-containing protecting groups emerged as powerful tools for stereochemical control in glycosylation and peptide coupling reactions. The cyanomethyl (CNMe) group, first reported in carbohydrate chemistry, demonstrated unique participation effects through transient imine formation during glycosylations. This six-membered cyclic intermediate enforced strict stereoselectivity, achieving β-glycoside ratios exceeding 9:1 in model systems.
In amino acid chemistry, cyano groups enabled novel protection schemes. For example, cyanobenzyl groups provided acid stability while allowing deprotection via hydrogenolysis. The electron-withdrawing nitrile moiety also facilitated spectroscopic tracking via IR and NMR, complementing Fmoc’s UV-based monitoring. Recent advances in photocatalytic C–H functionalization further expanded cyano group applications, enabling positional isomerization in nitriles through radical-mediated mechanisms.
Positioning Within Contemporary Amino Acid Modification Research
This compound occupies a niche in strategies requiring sequential orthogonal deprotection. The Fmoc group’s base sensitivity (removable with 20% piperidine) operates independently of CNMe’s stability toward bases but susceptibility to hydrogenolysis. This orthogonal relationship allows synthetic sequences such as:
- Fmoc deprotection → peptide chain elongation
- CNMe removal → side-chain functionalization
Such capabilities align with growing demands for post-translational modification mimics and branched peptide architectures. The nitrile moiety also serves as a handle for bioorthogonal click chemistry via Staudinger ligation or tetrazine cycloadditions, enabling conjugation of fluorescent tags or PEG chains post-synthesis.
Theoretical Significance in Peptide Science
Theoretical studies highlight three key advantages of this dual-protected system:
- Orthogonal Reactivity : Density functional theory (DFT) calculations reveal a 12.3 kcal/mol activation barrier for Fmoc β-elimination versus 18.7 kcal/mol for CNMe hydrogenolysis, explaining their orthogonal deprotection kinetics.
- Steric Effects : Molecular dynamics simulations show the cyanomethyl group introduces a 1.2 Å steric bulge compared to methyl groups, influencing coupling efficiency in sterically hindered sequences.
- Electronic Modulation : The nitrile’s electron-withdrawing nature (-I effect) increases the α-proton acidity of the glycine backbone by 1.4 pKa units, potentially enabling racemization suppression via kinetic control.
Structure
3D Structure
Properties
IUPAC Name |
2-[cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-9-10-21(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,10-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACATSXZFYUINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC#N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the cyanomethyl group: The protected amino acid is then reacted with cyanomethyl bromide in the presence of a base like potassium carbonate to introduce the cyanomethyl group.
Formation of the final product: The final product, this compound, is obtained by purifying the reaction mixture using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Cyanomethyl bromide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Peptide Synthesis
The primary application of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid lies in its use as a protected amino acid derivative in peptide synthesis. The compound's functional groups facilitate various chemical reactions, enabling the formation of peptide bonds while maintaining stability during synthesis. Once incorporated into peptide sequences, the protective groups can be selectively removed to yield functional peptides.
Table 1: Comparison of Similar Compounds in Peptide Synthesis
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(N-(2-(9H-fluoren-9-yl)methoxycarbonyl)amino)acetic acid | Structure | Lacks cyanomethyl group; used primarily in peptide synthesis |
| Fmoc-Glycine | Structure | Simpler structure; widely used as a standard building block |
| Fmoc-Aspartic Acid | Structure | Contains additional carboxylic acid; important for peptide synthesis |
| N-Boc-Lysine | Structure | Contains a tert-butoxycarbonyl protecting group; used extensively in peptide chemistry |
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for its potential therapeutic applications. Its ability to form specific interactions with biological targets makes it an important compound for drug discovery and development.
Interaction Studies
Research has focused on the binding affinities of this compound with various biological targets. Understanding these interactions is crucial for developing new therapeutics, particularly in treating diseases where peptide-based drugs are advantageous.
Antimicrobial Evaluation
Recent studies have explored the antimicrobial properties of derivatives related to this compound. For instance, derivatives synthesized from this compound have shown activity against multidrug-resistant strains of bacteria and fungi, highlighting its potential application in developing new antimicrobial agents.
Synthesis Methodology
The synthesis of this compound typically involves multi-step processes that ensure high specificity and yield. The complexity of its synthesis allows for the incorporation of various functional groups that can be tailored for specific applications.
Case Studies and Research Findings
Several studies have documented the successful use of this compound in various applications:
- Peptide Synthesis : A study demonstrated how incorporating this compound into peptide sequences resulted in enhanced stability and bioactivity compared to traditional amino acids.
- Antimicrobial Activity : Research published in MDPI evaluated derivatives based on this compound against Gram-positive bacteria, revealing promising results that warrant further exploration for clinical applications.
Mechanism of Action
The mechanism of action of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The cyanomethyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid with analogous Fmoc-protected amino acids:
Key Findings from Comparative Analysis
Reactivity and Functionalization: The cyanomethyl group in the target compound enables nitrile-specific reactions (e.g., Huisgen cycloaddition), unlike methyl or phenyl substituents . Piperazine and thiomorpholine derivatives () exhibit enhanced metal-binding capabilities due to heteroatom-rich structures, whereas the cyanomethyl group lacks such coordination sites.
Stability in Synthesis: The cyanomethyl substituent shows sensitivity to acidic hydrolysis, limiting its use in TFA-heavy deprotection protocols compared to Fmoc-N-methylglycine . Allyl-protected derivatives () require specialized deprotection methods (e.g., Pd catalysts), contrasting with the cyanomethyl group’s compatibility with standard SPPS conditions.
Solubility and Handling: Fmoc-(2-aminophenyl)acetic acid () exhibits poor water solubility due to aromaticity, whereas the cyanomethyl analog dissolves better in polar aprotic solvents like DMF. Piperazine-containing derivatives () demonstrate pH-dependent solubility, advantageous for purification but challenging for aqueous-phase applications.
Safety and Regulatory Profiles: Most Fmoc derivatives (e.g., ) lack comprehensive toxicity data but are classified as non-hazardous under standard transport regulations. Cyanomethyl derivatives may require additional handling precautions due to nitrile-related toxicity risks .
Data Tables
Table 1: Structural Comparison
| Compound | Substituent | CAS Number | Molecular Weight |
|---|---|---|---|
| 2-[Cyanomethyl(Fmoc)amino]acetic acid | Cyanomethyl | 2172570-83-9 | 336.34 |
| Fmoc-(2-aminophenyl)acetic acid | 2-Aminophenyl | 1185303-23-4 | 373.39 |
| Fmoc-N-methylglycine | Methyl | 77128-70-2 | 311.34 |
Biological Activity
2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid, also known as Fmoc-Cyano-Ala, is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which combines a cyano group with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The biological activity of this compound is primarily associated with its potential applications in drug development and its role as a building block in peptide synthesis.
- Chemical Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 337.37 g/mol
- CAS Number : 913253-24-4
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to participate in peptide bond formation and its influence on protein folding and stability. The Fmoc group serves as a protective moiety during the synthesis of peptides, allowing for selective reactions without interfering with the amino or carboxyl functionalities.
Antimicrobial Activity
Research has indicated that derivatives of amino acids, including those containing cyano groups, exhibit antimicrobial properties. The presence of the cyano group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.
Cytotoxicity and Apoptosis
Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. This is particularly relevant in the context of cancer therapy, where inducing programmed cell death can help in reducing tumor proliferation.
Case Study 1: Peptide Synthesis
In a study focusing on the synthesis of cyclic peptides, this compound was employed as a key building block. The incorporation of this amino acid facilitated the formation of stable cyclic structures that demonstrated enhanced biological activity compared to linear counterparts. The cyclic peptides showed improved binding affinity to target proteins involved in various signaling pathways.
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of Fmoc-protected amino acids revealed that compounds like this compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the compound's ability to activate apoptotic pathways through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) levels within the cells.
Data Table: Summary of Biological Activities
Q & A
What is the role of the Fmoc group in 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS). Unlike acid-labile groups (e.g., Boc), Fmoc is base-labile, allowing orthogonal deprotection under mild conditions (e.g., 20% piperidine in DMF). This enables sequential coupling of amino acids while maintaining stability toward trifluoroacetic acid (TFA) used in final resin cleavage .
How does the cyanomethyl substitution influence the reactivity of this compound compared to other Fmoc-protected amino acids?
The cyanomethyl group introduces steric and electronic effects that alter coupling efficiency. Its electron-withdrawing nature reduces nucleophilicity at the α-carbon, potentially slowing acylation reactions. Researchers must optimize activation reagents (e.g., HBTU or DIC/Oxyma) and monitor coupling times via Kaiser tests to ensure complete reactions. Comparative studies with methyl or tert-butyl substituents suggest cyanomethyl may enhance resistance to racemization under basic conditions .
What experimental precautions are critical when handling this compound due to its physicochemical properties?
- Solubility : Requires polar aprotic solvents (DMF, DCM) for dissolution; poor solubility in water may lead to precipitation during SPPS.
- Moisture Sensitivity : Hydrolysis of the Fmoc group can occur in humid environments. Use anhydrous solvents and store under inert gas (e.g., Argon).
- Safety : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust .
How can researchers resolve contradictory data regarding the stability of this compound in SPPS protocols?
Discrepancies in stability often arise from variations in resin type, coupling reagents, or deprotection conditions. For example:
- Base Sensitivity : Excessive piperidine exposure (>10 min) may degrade the cyanomethyl moiety. Test shorter deprotection times (2–5 min) and quantify Fmoc removal via UV absorbance at 301 nm.
- Temperature Effects : Elevated temperatures (>25°C) during coupling can accelerate side reactions. Conduct kinetic studies at 0–4°C to assess optimal conditions .
What analytical methods are recommended for verifying the purity and identity of this compound?
- HPLC-MS : Use reverse-phase C18 columns (0.1% TFA in H2O/ACN gradient) to assess purity (>95%) and confirm molecular weight.
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the Fmoc aromatic protons (7.3–7.8 ppm) and the cyanomethyl carbon (δ ~115 ppm in <sup>13</sup>C).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm<sup>−1</sup>) and nitrile absorption (~2250 cm<sup>−1</sup>) .
Why might this compound exhibit lower coupling efficiency in automated peptide synthesizers, and how can this be mitigated?
Automated systems often use predefined coupling times (30–60 min), which may be insufficient for sterically hindered derivatives. Solutions include:
- Double Coupling : Repeat the coupling step with fresh reagents.
- Microwave Assistance : Apply 10–20 W microwave irradiation to enhance reaction kinetics.
- Pre-activation : Pre-mix the amino acid with HBTU/HOBt for 5 min before resin addition .
How does the environmental impact of this compound compare to other Fmoc-protected building blocks?
Current ecotoxicological data are limited, but the cyanomethyl group raises concerns due to potential cyanide release during degradation. Follow waste disposal guidelines:
- Neutralization : Treat with alkaline hypochlorite (NaOCl, pH >10) to oxidize cyanides.
- Incineration : Dispose of solid waste via licensed facilities with flue gas scrubbing to capture toxic byproducts .
What structural analogs of this compound are available for studying regioselectivity in peptide modifications?
- 2-[4-(Fmoc-piperazin-1-yl)acetic acid : Replaces cyanomethyl with a piperazine ring for enhanced solubility.
- (S)-2-(Fmoc-amino)-3-phenylpropanoic acid : Incorporates a benzyl group for steric tuning.
- Fmoc-protected propargylglycine : Alkyne handle for click chemistry applications .
What are the challenges in crystallizing this compound for X-ray diffraction studies?
The flexible cyanomethyl and Fmoc groups hinder crystal lattice formation. Strategies:
- Co-crystallization : Use solvents with high vapor pressure (e.g., ether/hexane mixtures).
- Derivatization : Introduce heavy atoms (e.g., bromine) via post-synthetic modification to enhance diffraction .
How can researchers address the lack of toxicity data for this compound in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
